4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine
Overview
Description
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Compounds with the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and anticonvulsant activities. These activities suggest that the compound may interact with a variety of targets, depending on the specific disease context.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been found to inhibit enzymes , which can disrupt the normal functioning of cells and lead to therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, viral replication, glucose metabolism, and neuronal signaling, among others.
Result of Action
Based on the known activities of oxadiazole derivatives, this compound could potentially induce cell death in cancer cells , reduce inflammation , inhibit viral replication , regulate glucose metabolism , or modulate neuronal signaling .
Biochemical Analysis
Biochemical Properties
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cell signaling and gene expression. Additionally, this compound can modulate enzyme activity, either by direct inhibition or activation, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound has shown stability under various conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied extensively to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a range of effects. At lower doses, the compound exhibits therapeutic benefits, such as anticancer activity, without significant toxicity. At higher doses, toxic effects, including organ damage and adverse physiological responses, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, it can affect the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
The synthesis of 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxadiazole ring. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine can be compared with other oxadiazole derivatives, such as:
5-Methyl-1,3,4-oxadiazol-2-yl derivatives: These compounds also exhibit significant biological activity and are used in similar research applications.
1,2,5-Oxadiazole derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENGNJUAFMBRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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